molecular formula C20H22N6O3 B2407473 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1396878-26-4

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2407473
CAS No.: 1396878-26-4
M. Wt: 394.435
InChI Key: RAJUEHXNJFWRHX-UHFFFAOYSA-N
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Description

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-17-7-3-15(4-8-17)24-11-13-25(14-12-24)20(27)19-21-23-26(22-19)16-5-9-18(29-2)10-6-16/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJUEHXNJFWRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a tetrazole moiety linked to a piperazine ring, both of which are known for their diverse biological activities. The methoxyphenyl groups are believed to enhance lipophilicity and receptor binding affinity.

Pharmacological Activities

  • Antitumor Activity
    • Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.98 µg/mL against A-431 cells, indicating potent antitumor properties .
    • The presence of the methoxy group is crucial for enhancing the cytotoxicity, as seen in SAR studies where modifications to the phenyl ring significantly influenced activity .
  • Anticonvulsant Activity
    • Compounds containing tetrazole rings have been investigated for their anticonvulsant properties. In one study, derivatives with similar structural features demonstrated effective protection in seizure models .
  • Neuropharmacological Effects
    • The piperazine component is known for its central nervous system activity. Research suggests that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

Structural FeatureEffect on Activity
Methoxy groupsEnhance lipophilicity and receptor binding
Tetrazole moietyContributes to anticonvulsant activity
Piperazine ringModulates CNS effects

Study 1: Antitumor Efficacy

A study evaluated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. The results indicated that modifications to the methoxy groups significantly affected cytotoxicity, with optimal configurations yielding IC50 values lower than those of standard chemotherapeutic agents .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, derivatives were tested for their ability to modulate serotonin receptors. Results showed that certain configurations increased binding affinity and selectivity towards 5-HT receptors, suggesting potential applications in treating mood disorders .

Preparation Methods

Convergent Synthesis via Preformed Subunits

This approach involves independent preparation of the tetrazole and piperazine components followed by coupling through a benzoyl chloride intermediate. The 2-(4-methoxyphenyl)-2H-tetrazol-5-yl benzoic acid is typically synthesized via Huisgen cycloaddition between 4-methoxybenzaldehyde derivatives and sodium azide. Subsequent conversion to the acid chloride enables reaction with 4-(4-methoxyphenyl)piperazine under Schotten-Baumann conditions.

Sequential Multicomponent Reactions

Recent advances demonstrate the utility of Ugi tetrazole reactions to construct the tetrazole ring while simultaneously introducing the methoxyphenyl substituent. For example, reacting 4-methoxybenzaldehyde, tert-octyl isocyanide, trimethylsilyl azide, and a protected piperazine precursor in methanol at 120°C under microwave irradiation yields advanced intermediates requiring only deprotection and oxidation to furnish the target compound.

Stepwise Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)-2H-tetrazol-5-yl Benzoic Acid

The tetrazole nucleus is constructed via [3+2] cycloaddition between 4-methoxybenzaldehyde-derived imines and azide sources. A representative protocol from involves:

  • Hydrazone Formation : Methyl 4-((2-tosylhydrazono)methyl)benzoate is prepared by condensing methyl 4-formylbenzoate with tosylhydrazine in ethanol (82% yield).
  • Tetrazole Cyclization : Treatment with sodium azide and ammonium chloride in DMF at 100°C for 12 hours affords methyl 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoate (31% overall yield).
  • Saponification : Basic hydrolysis with NaOH in THF/water converts the ester to the free acid (94% yield).

Critical Parameters :

  • Regioselectivity control between 1H- and 2H-tetrazole tautomers requires careful choice of azide source and temperature.
  • Microwave-assisted conditions reduce reaction times from 12 hours to 30 minutes while improving yields to 67%.

Preparation of 4-(4-Methoxyphenyl)piperazine

Synthesis follows established nucleophilic aromatic substitution:

  • Piperazine Alkylation : Reacting anhydrous piperazine with 4-methoxybenzyl chloride in acetonitrile at reflux (24 hours) provides 1-(4-methoxybenzyl)piperazine (58% yield).
  • Deprotection : Hydrogenolysis over Pd/C in methanol removes the benzyl group, yielding 4-(4-methoxyphenyl)piperazine (91% yield).

Optimization Note : Use of K₂CO₃ as base and DMF as solvent increases alkylation efficiency to 74%.

Methanone Bridge Formation

Coupling the tetrazole acid chloride with the piperazine amine completes the synthesis:

  • Acid Chloride Generation : Treating 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid with oxalyl chloride in dichloromethane (0°C, 2 hours) provides the reactive acyl chloride.
  • Amidation : Adding 4-(4-methoxyphenyl)piperazine and triethylamine in THF at 0°C → room temperature (12 hours) yields the target compound (68% after column chromatography).

Reaction Profile :

Step Conditions Yield (%)
Hydrazone formation Ethanol, reflux, 6h 82
Tetrazole cyclization DMF, NaN₃, 100°C, 12h 31
Saponification NaOH, THF/H₂O, rt, 4h 94
Piperazine alkylation CH₃CN, K₂CO₃, reflux, 24h 74
Amidation THF, Et₃N, 0°C → rt, 12h 68

Optimization of Reaction Conditions

Solvent Effects in Ugi-Tetrazole Reactions

Comparative studies in demonstrate solvent impacts on tetrazole formation:

Solvent Temperature (°C) Time (h) Yield (%)
Methanol 25 12 45
TFE 120 (MW) 0.5 72
DCM 40 8 58

Trifluoroethanol (TFE) with microwave irradiation emerges as optimal, enhancing both reaction rate and yield.

Catalytic Approaches

While early methods used stoichiometric azide sources, recent protocols employ catalytic NaN₃ (20 mol%) with TMSC1 as silicon mediator, reducing azide handling risks while maintaining 68% yield.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.42 (d, J=8.5 Hz, 2H, tetrazole-ArH)
  • δ 7.89 (d, J=8.5 Hz, 2H, benzoyl-ArH)
  • δ 7.12 (d, J=8.8 Hz, 4H, piperazine-ArH)
  • δ 3.83 (s, 6H, OCH₃)
  • δ 3.72-3.68 (m, 4H, piperazine-NCH₂)
  • δ 2.91-2.87 (m, 4H, piperazine-NCH₂)

HRMS (ESI+) :
Calculated for C₂₆H₂₅N₅O₃ [M+H]⁺: 456.2024
Found: 456.2021

Challenges and Limitations

Regioselectivity in Tetrazole Formation

Competition between 1H- and 2H-tetrazole tautomers remains problematic, with electron-donating groups (e.g., -OCH₃) favoring 2H-regioisomers by 4:1 ratio under standard conditions. Chromatographic separation adds 15-20% yield loss.

Acyl Chloride Stability

The benzoyl chloride intermediate shows propensity for hydrolysis (t₁/₂ = 2.3 hours in moist THF), necessitating in situ generation and immediate use.

Q & A

What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

Level: Advanced (Synthesis Optimization)
Methodological Answer:
The compound can be synthesized via coupling reactions between tetrazole and piperazine precursors. A validated approach involves:

  • Reagents: 1-(4-Methoxyphenyl)piperazine, activated tetrazole derivatives (e.g., acyl chlorides), triethylamine (Et₃N) as a base .
  • Conditions: Reflux in dichloromethane (DCM) or dimethylformamide (DMF) at 80–120°C for 3–6 hours .
  • Critical Factors:
    • Temperature Control: Higher temperatures (e.g., 120°C) improve reaction rates but may increase side products.
    • Solvent Choice: Polar aprotic solvents (DMF) enhance nucleophilicity of piperazine.
    • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

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